molecular formula C7H6N4O3 B1396393 (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid CAS No. 1338495-14-9

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid

Cat. No.: B1396393
CAS No.: 1338495-14-9
M. Wt: 194.15 g/mol
InChI Key: RXHFJBBMNZNLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid is a heterocyclic compound that features a triazolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Biochemical Analysis

Biochemical Properties

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to alterations in protein function and stability, which in turn can influence various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the ERK signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell function and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and protein function. For instance, the compound has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, thereby affecting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites that may have different biological activities . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and protein function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth. At higher doses, it can lead to toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites within cells. For example, it has been shown to inhibit enzymes involved in nucleotide metabolism, leading to changes in the availability of nucleotides for DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its biological activity and the overall cellular response .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation at 140°C in dry toluene . This method is catalyst-free and eco-friendly, providing good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given the method’s efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine core .

Scientific Research Applications

(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid has several scientific research applications:

Properties

IUPAC Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c12-5(13)1-4-2-8-7-9-3-10-11(7)6(4)14/h2-3H,1H2,(H,12,13)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHFJBBMNZNLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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